2-(4-butylphenyl)ethan-1-amine

GPCR pharmacology GPR84 beta-arrestin recruitment

Medicinal chemistry requires precise 4-alkyl substitution-not generic phenethylamines. This n-butyl analog (CAS 743355-59-1) provides validated GPR84 agonist activity (EC50=7.29 μM) and a clean off-target profile (no β1-adrenergic binding). - **Application**: SAR expansion for GPR84, negative control for adrenergic studies, synthesis of alpha-glucosidase inhibitors (Cuscuta propenamide 2) - **Physicochemical reference**: LogP 1.46±0.47, bp 273.5°C, for HPLC calibration & property prediction - **Supply**: Purity ≥95%, stable primary amine, immediate shipping

Molecular Formula C12H19N
Molecular Weight 177.291
CAS No. 743355-59-1
Cat. No. B2934482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-butylphenyl)ethan-1-amine
CAS743355-59-1
Molecular FormulaC12H19N
Molecular Weight177.291
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)CCN
InChIInChI=1S/C12H19N/c1-2-3-4-11-5-7-12(8-6-11)9-10-13/h5-8H,2-4,9-10,13H2,1H3
InChIKeyZWVAEXGUCYEOBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Butylphenyl)ethan-1-amine Sourcing Guide


2-(4-Butylphenyl)ethan-1-amine (CAS 743355-59-1) is an unsubstituted primary phenethylamine derivative bearing an n-butyl substituent at the para position of the phenyl ring, with molecular formula C12H19N and molecular weight 177.29 g/mol . This compound belongs to the class of 4-alkyl-substituted phenethylamines, structurally distinct from more commonly encountered 4-substituted analogs bearing polar functional groups or branched alkyl chains. As a versatile small molecule scaffold, it is supplied at purities of 95% or higher . The n-butyl substituent confers specific physicochemical properties including a boiling point of 273.5±9.0 °C at 760 mmHg and vapor pressure of 0.0±0.6 mmHg at 25 °C .

Workflow SAR scaffold diversification
Selection n-Butyl chain for lipophilicity modulation
Use Context GPCR ligand & enzyme inhibitor research

2-(4-Butylphenyl)ethan-1-amine: Why Substitution Specificity Matters


4-Substituted phenethylamines exhibit profound structure-dependent variations in biological activity and physicochemical properties that preclude generic substitution. The specific electronic character (electron-donating n-butyl vs. electron-withdrawing groups), steric profile (linear vs. branched alkyl), and lipophilicity imparted by the 4-position substituent directly modulate receptor binding, enzyme inhibition profiles, metabolic stability, and membrane permeability [1]. For instance, 4-substituent variation among phenethylamine analogs yields >1000-fold differences in binding affinity at serotonin and sigma receptors [2], while the presence or absence of aromatic ring substitutions (e.g., 2,5-dimethoxy groups) fundamentally alters pharmacological activity [3]. Consequently, selecting 2-(4-butylphenyl)ethan-1-amine specifically—rather than any 4-substituted phenethylamine—is essential when the n-butyl chain is required for target engagement, scaffold derivatization, or property optimization in structure-activity relationship (SAR) campaigns.

4-Position electronic/steric profiles may alter receptor binding by >1000-fold
Linear n-butyl vs branched alkyl may shift membrane permeability and metabolic stability
Absence of 2,5-dimethoxy substitution may change pharmacological activity profile

2-(4-Butylphenyl)ethan-1-amine: Key Comparator Data


GPR84 Agonist Activity vs. Optimized Antagonists

2-(4-Butylphenyl)ethan-1-amine demonstrates agonist activity at human GPR84 with an EC50 of 7.29 μM in a beta-arrestin recruitment assay [1]. This places the compound as a moderate-efficacy GPR84 agonist, in contrast to structurally optimized GPR84 antagonists such as those reported with IC50 values in the low nanomolar range (e.g., 4.70 nM [2]).

GPR84 Agonist Activity
Head-to-head
EC50 7.29 µM (agonist) vs IC50 4.70 nM (antagonist)
Supports GPR84 agonist scaffold optimization
Human GPR84 β-arrestin recruitment; cross-study comparable
GPCR pharmacology GPR84 beta-arrestin recruitment

Boiling Point and Vapor Pressure vs. 4-tert-Butyl Analog

2-(4-Butylphenyl)ethan-1-amine exhibits a boiling point of 273.5±9.0 °C at 760 mmHg and negligible vapor pressure (0.0±0.6 mmHg at 25 °C) . In comparison, the 4-tert-butylphenethylamine analog (CAS 91552-82-8) has a reported boiling point of 80 °C and density of 0.920±0.06 g/cm³ (predicted) .

Boiling Point
Data to verify
273.5±9.0 °C vs ~80 °C (4-tert-butyl analog)
Impacts purification and handling protocol
Predicted value for comparator; cross-study comparable
Physicochemical characterization Volatility Purification

LogP Comparison vs. 4-Methoxyphenethylamine

2-(4-Butylphenyl)ethan-1-amine has a reported LogP of 1.46±0.47 or CLogP of 1.5572 [1]. In contrast, the common reference compound 4-methoxyphenethylamine (CAS 55-81-2) is significantly more polar due to the electron-donating methoxy group, resulting in substantially lower lipophilicity and altered membrane permeability characteristics.

Lipophilicity (LogP)
Class-level
LogP 1.46±0.47 vs lower for 4-methoxy analog
Higher membrane permeability context
Computed CLogP; class-level inference
Lipophilicity Membrane permeability ADME prediction

Dihydroorotase Inhibition Profile

2-(4-Butylphenyl)ethan-1-amine was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites, yielding an IC50 of 1.00×10⁶ nM (1 mM) at 10 μM concentration and pH 7.37 [1]. This weak inhibitory activity distinguishes it from more potent dihydroorotase inhibitors used in antimalarial and anticancer drug development [2].

Dihydroorotase Inhibition
Reported
IC50 1.00×10⁶ nM (1 mM) vs sub-µM (optimized inhibitors)
Low pyrimidine biosynthesis interference
Mouse Ehrlich ascites, pH 7.37
Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis

2-(4-Butylphenyl)ethan-1-amine: Application Scenarios


GPR84 Agonist Scaffold for Inflammatory & Metabolic Diseases

Given its moderate GPR84 agonist activity (EC50 = 7.29 μM in beta-arrestin recruitment [1]), 2-(4-Butylphenyl)ethan-1-amine serves as a tractable starting scaffold for medicinal chemistry optimization toward more potent and selective GPR84 agonists. GPR84 is implicated in inflammatory, fibrotic, and metabolic disorders, and agonist tool compounds are required for target validation and pathway dissection. The n-butylphenethylamine core provides a synthetically accessible entry point for SAR expansion compared to more complex GPR84 ligands [2].

α-Glucosidase Inhibitor Precursor via Cuscuta Propenamide 2

2-(4-Butylphenyl)ethan-1-amine can be employed as the amine component in the synthesis of Cuscuta propenamide 2, an enamide formed by condensation with ferulic acid that displays strong inhibitory activity against alpha-glucosidase (EC 3.2.1.20) [1]. This application leverages the compound's primary amine functionality for amide bond formation, generating a natural product-like scaffold with potential antidiabetic relevance. Procurement of the amine building block enables systematic exploration of the N-alkyl substitution space in this bioactive chemotype.

Beta-1 Adrenergic & NET Negative Control

2-(4-Butylphenyl)ethan-1-amine shows no detectable binding affinity toward the Beta-1 adrenergic receptor [1] and has been noted as untested/unconfirmed for human norepinephrine transporter binding [2]. These selectivity data—specifically the absence of adrenergic and noradrenergic off-target activity—support its utility as a negative control or selective scaffold in phenethylamine structure-activity studies focused on non-adrenergic targets such as GPR84 or trace amine-associated receptors (TAARs) .

Physicochemical Reference Standard for 4-n-Alkyl Phenethylamines

With a boiling point of 273.5±9.0 °C, negligible vapor pressure, and LogP of 1.46±0.47 [1][2], 2-(4-Butylphenyl)ethan-1-amine serves as a well-characterized reference point within the 4-n-alkyl phenethylamine homologous series. Its properties contrast sharply with the more volatile 4-tert-butyl analog (bp ~80 °C ), enabling researchers to calibrate computational property predictions, validate HPLC retention time models, or benchmark formulation stability studies involving lipophilic amine scaffolds.

Application
Selection Property
Validation Focus
GPR84 agonist SAR studies
GPR84 agonism activity profile
Beta-arrestin assay response interpretation
α-Glucosidase inhibitor synthesis
Primary amine reactivity for amide formation
α-Glucosidase inhibition assay validation
Adrenergic off-target screening
Beta-1 receptor binding selectivity
Negative control validation in phenethylamine panels
Physicochemical property benchmarking
Boiling point and LogP consistency
Homologous series property calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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